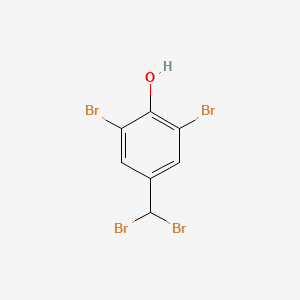
trans-Zeatin-D5 O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Zeatin-D5 O-glucoside: is a deuterated form of trans-zeatin O-glucoside, a type of cytokinin. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and various developmental processes in plants. The deuterated form, this compound, is often used in scientific research to study the metabolism and function of cytokinins due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-D5 O-glucoside typically involves the incorporation of deuterium atoms into the trans-zeatin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process generally involves the following steps:
Synthesis of trans-Zeatin: The initial step involves the synthesis of trans-zeatin, which can be achieved through the hydroxylation of N6-(2-isopentenyl)adenine.
Deuteration: The trans-zeatin is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents under specific reaction conditions.
Glucosylation: The final step involves the glucosylation of the deuterated trans-zeatin to form this compound. This is typically done using glucosyltransferase enzymes or chemical glucosylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: trans-Zeatin-D5 O-glucoside can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: Various substitution reactions can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may revert it to trans-zeatin.
Scientific Research Applications
trans-Zeatin-D5 O-glucoside is widely used in scientific research due to its stability and traceability. Some of its applications include:
Plant Biology: Studying the role of cytokinins in plant growth and development.
Metabolic Studies: Investigating the metabolism and degradation pathways of cytokinins.
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cytokinins in plants.
Biotechnology: Developing genetically modified plants with enhanced growth and yield.
Mechanism of Action
The mechanism of action of trans-Zeatin-D5 O-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that promotes cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway, such as histidine kinases and response regulators.
Comparison with Similar Compounds
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of atoms.
trans-Zeatin: The non-deuterated form of trans-Zeatin-D5 O-glucoside.
Dihydrozeatin: A hydrogenated form of zeatin with different biological activity.
Uniqueness: this compound is unique due to its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Its stability and traceability make it a valuable tool in scientific research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H23N5O6 |
|---|---|
Molecular Weight |
386.41 g/mol |
IUPAC Name |
(3R,4R,5R,6S)-2-[(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13+,16?/m0/s1/i1D3,5D2 |
InChI Key |
UUPDCCPAOMDMPT-YKLUGGIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)

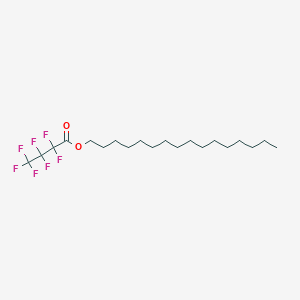

![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
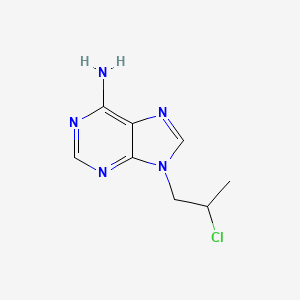

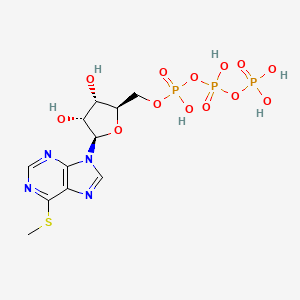
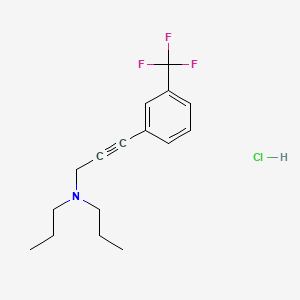


![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
